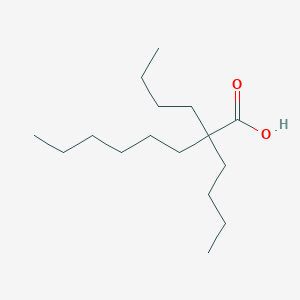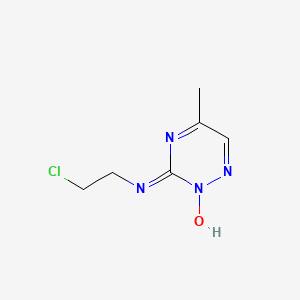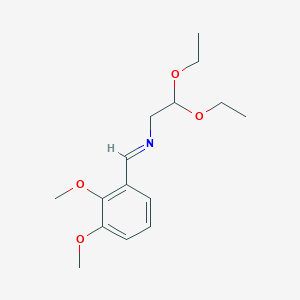
2,2-Dibutyloctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibutyloctanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a long carbon chain with two butyl groups attached to the second carbon atom of the octanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dibutyloctanoic acid can be synthesized through several methods. One common approach involves the alkylation of octanoic acid with butyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically takes place under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process might include steps such as the purification of starting materials, controlled addition of reagents, and precise temperature control to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dibutyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms in the butyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dibutyloctanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Wirkmechanismus
The mechanism of action of 2,2-dibutyloctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing cellular processes such as energy production and lipid synthesis. The exact molecular targets and pathways are still under investigation, but its structural similarity to other fatty acids suggests potential roles in modulating enzyme activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Octanoic Acid: A simpler carboxylic acid with an eight-carbon chain.
2,2-Dimethyloctanoic Acid: Similar structure but with methyl groups instead of butyl groups.
2,2-Diethyloctanoic Acid: Similar structure but with ethyl groups instead of butyl groups.
Uniqueness: 2,2-Dibutyloctanoic acid is unique due to the presence of two butyl groups, which impart distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
60948-94-9 |
|---|---|
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
2,2-dibutyloctanoic acid |
InChI |
InChI=1S/C16H32O2/c1-4-7-10-11-14-16(15(17)18,12-8-5-2)13-9-6-3/h4-14H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
MOTGYRRBAXQEOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)(CCCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![Bis[(4-chlorophenyl)methyl]-dimethyl-azanium](/img/structure/B14596621.png)



![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)
![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)





